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Compound of Interest

Compound Name: Benzhydrol

Cat. No.: B121723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
benzhydrol (diphenylmethanol), a key chemical intermediate in the synthesis of many
pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data of benzhydrol, offering insights into its structural features.
The guide includes detailed experimental protocols and presents all quantitative data in clearly
structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For benzhydrol, both *H and 3C NMR spectra are
crucial for confirming its identity and purity.

'H NMR Spectral Data

The *H NMR spectrum of benzhydrol is characterized by signals in the aromatic, methine, and
hydroxyl regions. The chemical shifts (8) are typically reported in parts per million (ppm)
relative to a standard reference, commonly tetramethylsilane (TMS).
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Chemical Shift (5) in

Proton Assignment Multiplicity Integration
ppm

Aromatic (CeH5s) 72-74 Multiplet 10H

Methine (CH-OH) 5.85 Singlet 1H

Hydroxyl (OH) 2.3 Singlet (broad) 1H

Table 1: 'H NMR spectral data for benzhydrol.

The peak corresponding to the hydroxyl proton at approximately 2.3 ppm is often broad and its
chemical shift can be concentration-dependent. A key confirmation of this peak is its
disappearance upon the addition of a few drops of deuterium oxide (D20) to the NMR tube,
due to proton exchange.[1]

3C NMR Spectral Data

The 3C NMR spectrum provides information on the different carbon environments within the
benzhydrol molecule. Due to the symmetry of the molecule, fewer than 13 signals are

observed.
Carbon Assignment Chemical Shift () in ppm
Quaternary Aromatic (C-CHOH) 143.8
Aromatic (CH) 128.5
Aromatic (CH) 127.5
Aromatic (CH) 126.5
Methine (CH-OH) 76.2

Table 2: 13C NMR spectral data for benzhydrol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of benzhydrol shows characteristic
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absorption bands corresponding to its alcohol and aromatic functionalities.

Vibrational Mode Frequency (cm~1) Intensity
O-H stretch (alcohol) ~3300 Strong, Broad
C-H stretch (aromatic) 3030 - 3100 Medium

C=C stretch (aromatic) 1450 - 1600 Medium

C-0 stretch (alcohol) ~1015 Strong

Table 3: Key IR absorption bands for benzhydrol.

The broad absorption band around 3300 cm~1 is a definitive indication of the presence of the
hydroxyl (-OH) group.[2]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions.
Electron lonization (EIl) is a common method for the analysis of organic molecules like
benzhydrol, which often leads to fragmentation of the molecule.

m/z Relative Intensity (%) Assignment

184 ~40 [M]* (Molecular lon)
183 ~20 [M-H]*

167 ~100 [M-OH]* (Base Peak)
105 ~80 [CeHsCOJ*

77 ~60 [CeHs]*

Table 4: Mass spectrometry data (Electron lonization) for benzhydrol.

The molecular ion peak at m/z 184 confirms the molecular weight of benzhydrol.[3] The
fragmentation pattern, including the base peak at m/z 167, is characteristic of the loss of a
hydroxyl radical, and other fragments provide further structural confirmation.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b121723?utm_src=pdf-body
https://www.transtutors.com/questions/the-ir-spectra-of-benzophenone-and-benzhydrol-are-given-on-pages-259-and-258-of-your-9459385.htm
https://www.benchchem.com/product/b121723?utm_src=pdf-body
https://www.benchchem.com/product/b121723?utm_src=pdf-body
https://www.benchchem.com/product/b121723?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C91010&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of benzhydrol.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

Weigh approximately 10-20 mg of dry benzhydrol solid.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube to remove any particulate matter.[4]

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a 300 MHz (or higher) NMR spectrometer.
The instrument is tuned and locked onto the deuterium signal of the CDCls solvent.
The magnetic field is shimmed to achieve optimal homogeneity.

For 1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters
include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-
to-noise ratio.

For 13C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single
lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the
lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans
(e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:
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The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is phase-corrected and the baseline is corrected.

The chemical shifts are referenced to the residual solvent peak of CDClIs (& = 7.26 ppm for
IH NMR; & = 77.16 ppm for 13C NMR).

For *H NMR, the signals are integrated to determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation:

e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue
dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

¢ Place a small amount of solid benzhydrol powder directly onto the center of the ATR crystal.

[5]

Instrumentation and Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected. This will be
automatically subtracted from the sample spectrum.

e The sample is brought into firm contact with the crystal using a pressure clamp to ensure
good contact.[6]

e The IR spectrum is recorded, typically in the range of 4000-400 cm™1,

e Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Data Processing:

e The resulting spectrum is displayed in terms of absorbance or transmittance.

o The characteristic absorption peaks are identified and their frequencies are recorded.
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Electron lonization Mass Spectrometry (EI-MS)

Sample Preparation:

o Adilute solution of benzhydrol is prepared in a volatile organic solvent such as methanol or
dichloromethane.

Instrumentation and Data Acquisition:

The analysis is performed on a mass spectrometer equipped with an electron ionization
source.[7]

e The sample is introduced into the ion source, often via a direct insertion probe or through a
gas chromatograph (GC-MS).

¢ Inthe ion source, the sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

e The resulting positive ions are accelerated and separated based on their mass-to-charge
ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion.

Data Processing:
e A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
e The molecular ion peak and the major fragment ions are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to elucidate the structure of benzhydrol.
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Caption: Workflow of Benzhydrol Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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